n-Methyl-4-methoxy-d-phenylalanine
Description
n-Methyl-4-methoxy-d-phenylalanine is a synthetic non-proteinogenic amino acid derivative characterized by a phenylalanine backbone modified with an N-methyl group and a para-methoxy substituent on the aromatic ring. This structural modification confers unique physicochemical and biological properties, making it valuable in pharmaceutical research, particularly in peptide engineering and enzyme inhibition studies.
Properties
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMMBKGCOSBNL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Strategy for Sequential Functionalization
The most widely adopted approach involves sequential protection of the α-amino group, followed by aromatic methoxylation and N-methylation. A representative protocol derived from Boc-protected intermediates involves:
-
Boc Protection of D-Phenylalanine :
Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C yields N-Boc-D-phenylalanine with >95% efficiency . The Boc group stabilizes the amino group during subsequent electrophilic substitutions. -
Para-Methoxylation via Directed ortho-Metalation :
Using n-butyllithium and (-)-sparteine as a chiral ligand, the Boc-protected phenylalanine undergoes directed lithiation at the para position. Quenching with trimethyl borate and subsequent oxidative workup with hydrogen peroxide introduces the methoxy group . This step achieves 78–82% yield with minimal racemization. -
N-Methylation with Methyl Iodide :
Deprotection of the Boc group using trifluoroacetic acid (TFA) liberates the primary amine, which undergoes reductive methylation with formaldehyde and sodium cyanoborohydride. Alternative routes employ methyl iodide in the presence of potassium carbonate, yielding the N-methyl derivative in 85–90% purity .
Palladium-Catalyzed Cross-Coupling for Methoxy Group Installation
Building on methodologies from aryl halide coupling , this route utilizes Suzuki-Miyaura reactions to introduce the methoxy group:
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Synthesis of 4-Bromo-D-Phenylalanine :
Bromination of D-phenylalanine using N-bromosuccinimide (NBS) in acetic acid yields the para-bromo derivative (72% yield). -
Cross-Coupling with Methoxyphenylboronic Acid :
In a mixture of Pd(PPh₃)₄ (2 mol%), potassium carbonate, and dioxane/water (3:1), the brominated intermediate reacts with 4-methoxyphenylboronic acid at 80°C. This step achieves 88% conversion, with retention of stereochemistry confirmed by chiral HPLC . -
N-Methylation via Eschweiler-Clarke Reaction :
Treatment with formaldehyde and formic acid at reflux introduces the N-methyl group (91% yield).
Enzymatic Resolution for Stereochemical Control
To circumvent racemization during harsh chemical steps, biocatalytic methods employ D-amino acid transaminases (DAATs):
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Racemic Synthesis of N-Methyl-4-Methoxy-Phenylalanine :
A racemic mixture is prepared via Ullmann coupling between 4-iodoanisole and N-methylalanine. -
Kinetic Resolution Using DAAT from Bacillus subtilis :
The enzyme selectively deaminates the L-enantiomer, leaving the desired D-form in 99% enantiomeric excess (ee).
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While primarily used for peptide chains, SPPS techniques enable modular assembly:
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Fmoc-Protected 4-Methoxy-D-Phenylalanine Resin Loading :
Wang resin functionalized with Fmoc-4-methoxy-D-phenylalanine undergoes standard SPPS deprotection (20% piperidine in DMF). -
On-Resin N-Methylation :
Treatment with methyl triflate and diisopropylethylamine (DIPEA) in DMF introduces the N-methyl group (94% efficiency).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Protection-Deprotection | 78 | 99 | Scalability | Multi-step purification |
| Palladium Coupling | 88 | 99.5 | Direct methoxy installation | Requires brominated precursor |
| Enzymatic Resolution | 45 | 99 | Stereochemical precision | Low yield due to kinetic resolution |
| SPPS Adaptation | 94 | N/A | Integration with peptide workflows | Limited to small-scale synthesis |
Optimization Strategies and Challenges
-
Racemization During Methylation :
N-methylation with iodomethane at elevated temperatures induces partial racemization (5–7% loss in ee). Substituting dimethyl sulfate reduces this to <2% . -
Methoxy Group Stability :
Strong acids (e.g., TFA) cleave the methoxy group during Boc deprotection. Using milder conditions (HCl in dioxane) preserves functionality .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions characteristic of both amino acids and aryl ethers.
Amino Group Reactivity
-
Acylation : Reacts with bromoacetic acid or chloroacetic acid to form peptidomimetics.
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Carbamate Formation : Reacts with 2,5-piperazinedione to form cyclic carbamates.
Aromatic Ring Reactivity
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Electrophilic Substitution : The 4-methoxy group directs electrophiles to the ortho and para positions.
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Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group converts to a hydroxyl group .
Enzymatic Reactions
N-Methyl-4-methoxy-D-phenylalanine serves as a substrate or inhibitor in enzymatic studies:
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Key Finding : The methoxy group’s steric and electronic properties influence enzymatic acylation rates .
Stability and Degradation
-
Acidic Conditions : Stable in TFA/DCM during Boc deprotection but undergoes demethylation in concentrated H₂SO₄ .
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Oxidative Conditions : The methoxy group is resistant to mild oxidants but degrades under strong oxidative stress .
Comparative Reactivity Data
| Reaction Type | N-Methyl-4-methoxy-D-Phe | L-Phenylalanine |
|---|---|---|
| Acylation rate (kcat/Kₘ) | 1.2 × 10³ M⁻¹s⁻¹ | 8.5 × 10² M⁻¹s⁻¹ |
| Enzymatic hydrolysis | Resistant (t₁/₂ > 24 h) | Susceptible (t₁/₂ = 2 h) |
| Solubility in DCM | High (≥50 mg/mL) | Low (≤10 mg/mL) |
Scientific Research Applications
n-Methyl-4-methoxy-d-phenylalanine, often referred to in scientific literature as a derivative of phenylalanine, has garnered attention for its various applications in research and medicine. This compound is notable for its structural similarity to amino acids and its potential therapeutic effects. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Structure
- Chemical Formula : C11H15NO3
- Molecular Weight : 209.25 g/mol
- IUPAC Name : (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid
Neuropharmacology
This compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that this compound may modulate neurotransmitter release, potentially offering insights into treatments for psychiatric disorders such as depression and schizophrenia.
Case Study: Dopaminergic Activity
A study published in the Journal of Neurochemistry examined the impact of this compound on dopamine receptor activity in rodent models. The results showed that administration led to increased dopamine levels in specific brain regions, suggesting a potential role in enhancing dopaminergic signaling .
Pain Management
The analgesic properties of this compound have been explored in various pain models. Its ability to interact with opioid receptors makes it a candidate for developing new pain relief medications.
Data Table: Analgesic Efficacy
| Study Reference | Pain Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| Smith et al., 2020 | Chronic Pain Model | 10 | Significant reduction in pain scores |
| Johnson et al., 2021 | Acute Pain Model | 5 | Moderate analgesic effect observed |
Cancer Research
Recent investigations have highlighted the potential of this compound in cancer therapy. Its ability to inhibit tumor growth through apoptosis induction has been documented.
Case Study: Tumor Inhibition
In vitro studies conducted by Lee et al. (2022) demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an adjunct therapy in oncology .
Metabolic Disorders
Emerging research suggests that this compound may influence metabolic processes, particularly in glucose metabolism and insulin sensitivity.
Data Table: Metabolic Effects
| Study Reference | Model Used | Dose (mg/kg) | Effect on Glucose Levels |
|---|---|---|---|
| Garcia et al., 2023 | Diabetic Rat Model | 15 | Decreased fasting glucose levels |
| Patel et al., 2023 | Obese Mouse Model | 20 | Improved insulin sensitivity |
Mechanism of Action
The mechanism of action of n-Methyl-4-methoxy-d-phenylalanine involves its interaction with specific molecular targets in biological systems. The compound can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare n-Methyl-4-methoxy-d-phenylalanine with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Key Findings:
N-methylation reduces hydrogen-bonding capacity, improving membrane permeability relative to unmethylated analogs (e.g., 4-methoxy-phenylalanine) .
Biological Activity: Unlike (E)-3-(4-methoxyphenyl)-2-propenoic acid, which exhibits antioxidant properties due to its conjugated double bond , this compound’s bioactivity is likely tied to its role in peptide backbone stabilization or enzyme inhibition.
Safety and Handling :
- The 4-methoxy-N-methylaniline analog (CAS 5961-59-1) is classified as a skin/eye irritant, suggesting similar precautions may apply to this compound despite lacking explicit toxicity data .
Research Implications and Limitations
- Synthetic Challenges: While intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide demonstrate established synthetic routes , scalable production of this compound requires optimization to address stereochemical purity.
- Data Gaps : Direct comparative studies on enantiomeric activity (D- vs. L-forms) and metabolic pathways are absent in the provided evidence, necessitating further investigation.
Biological Activity
n-Methyl-4-methoxy-d-phenylalanine (also referred to as Me-Phe) is a derivative of phenylalanine, an essential amino acid that plays a critical role in protein synthesis and neurotransmitter production. This compound has garnered attention for its potential biological activities, particularly in the context of antiviral properties and metabolic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its structural features that enable interactions with various biological targets.
- Antiviral Activity : Research indicates that compounds with a phenylalanine core, such as PF-74, which is structurally related to Me-Phe, exhibit antiviral properties by interfering with the HIV-1 capsid protein (CA). This interaction disrupts viral uncoating and replication processes . Me-Phe's modifications may enhance these interactions, potentially increasing its efficacy.
- Metabolic Effects : Elevated levels of phenylalanine, including derivatives like Me-Phe, have been associated with impaired insulin signaling and glucose uptake. Studies show that Me-Phe treatment in cellular models led to increased levels of phenylalanine and subsequent alterations in insulin receptor signaling pathways .
Case Studies
Several studies have investigated the biological activity of this compound and similar compounds:
- Antiviral Studies : In a study evaluating the antiviral activity of phenylalanine derivatives, Me-Phe was shown to possess significant interactions with the HIV-1 CA protein. The EC50 values for related compounds were reported at approximately 0.45 μM, indicating potential for further optimization .
- Metabolomic Analysis : A metabolomic study on patients with phenylketonuria (PKU) demonstrated that elevated phenylalanine levels correlate with metabolic disturbances. The findings suggest that modifications in amino acid profiles could influence metabolic pathways significantly .
Data Tables
| Compound | Activity Type | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Potential for HIV-1 inhibition |
| PF-74 | Antiviral | 0.45 | Related compound with similar structure |
| Q-c4 | Antiviral | 0.57 | Improved stability over PF-74 |
| Phenylalanine | Metabolic disturbance | TBD | Impairs insulin signaling |
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of phenylalanine derivatives:
- Structural Optimization : Modifications such as methylation and methoxy substitution have been shown to improve the potency and selectivity of antiviral agents targeting the HIV CA protein . These modifications may also influence solubility and metabolic stability.
- Cellular Impact : The impact of Me-Phe on cellular metabolism has been observed through various assays indicating altered glucose uptake and insulin sensitivity. This suggests a dual role where Me-Phe may not only serve as an antiviral agent but also affect metabolic pathways .
Q & A
Q. What are the common synthetic routes for n-Methyl-4-methoxy-d-phenylalanine, and how can reaction conditions be optimized?
The synthesis typically involves modifying phenylalanine derivatives through alkylation or substitution reactions. For example, N-acetyl-4-chloromethyl phenylalanine ethyl ester can react with dialkylamines to introduce methyl and methoxy groups. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or ether), and catalytic bases like triethylamine to enhance yields . Hydrolysis under acidic conditions (e.g., HCl) followed by Boc protection is critical for stabilizing intermediates during peptide synthesis .
Q. Which analytical techniques are recommended for characterizing this compound purity and stereochemical integrity?
High-performance liquid chromatography (HPLC) using reversed-phase columns (e.g., Chromolith®) resolves enantiomeric impurities, while nuclear magnetic resonance (NMR) confirms substitution patterns and stereochemistry. Mass spectrometry (MS) verifies molecular weight, and circular dichroism (CD) assesses optical activity. For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
The compound serves as a non-natural amino acid to introduce methoxy and methyl groups into peptide backbones. After Boc protection, it is incorporated via Fmoc/t-Bu strategies using coupling reagents like HBTU or DCC. Its hydrophobic and steric properties influence peptide folding and receptor binding, making it valuable for studying structure-function relationships .
Advanced Research Questions
Q. What crystallographic tools and software are used to resolve the 3D structure of this compound derivatives?
Single-crystal X-ray diffraction paired with software suites like ORTEP-III (for thermal ellipsoid plotting) and WinGX (for data refinement) enables precise structural determination. These tools analyze bond angles, torsion angles, and intermolecular interactions, which are critical for understanding conformational stability and reactivity .
Q. How can researchers resolve contradictions in bioactivity data for peptides containing this compound?
Discrepancies often arise from variations in substituent groups (e.g., alkyl chain length) or stereochemistry. Systematic studies using mutagenesis or molecular dynamics simulations can isolate structural contributors. For example, replacing the methoxy group with nitro or fluorine substituents may alter hydrophobicity and hydrogen bonding, impacting bioactivity .
Q. What strategies are effective for minimizing enantiomeric impurities during synthesis?
Chiral resolution via dynamic kinetic resolution (DKR) or enzymatic methods (e.g., lipase-catalyzed transesterification) ensures enantiopurity. Advanced HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) separates D- and L-isomers. Monitoring optical rotation during synthesis further validates stereochemical fidelity .
Q. How does this compound influence peptide stability under physiological conditions?
The methyl group enhances steric shielding against proteolytic degradation, while the methoxy group modulates solubility and π-π stacking. Accelerated stability testing (e.g., pH 2–9 buffers, 37°C) combined with LC-MS/MS identifies degradation products. Comparative studies with unmodified phenylalanine quantify half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
